5-Carbamoylfuran-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Carbamoylfuran-3-carboxylic acid is represented by the InChI code: 1S/C6H5NO4/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H, (H2,7,8)(H,9,10) .
Chemical Reactions Analysis
Carboxylic acids, like this compound, typically undergo reactions involving the O−H bond, such as acid dissociation and solvolytic reactions . They can also undergo reactions at the carbonyl bond, most of which involve attack by a nucleophile .
Physical and Chemical Properties Analysis
It is stable under normal conditions . The storage temperature is room temperature .
Scientific Research Applications
Carbapenem Biosynthesis and Stereoinversion The biosynthesis of (5R)-carbapen-2-em-3-carboxylic acid, a beta-lactam antibiotic, involves (3S,5S)- and (3S,5R)-carbapenam carboxylic acids. CarC, a crucial enzyme in the biosynthesis pathway, mediates the stereoinversion from (3S,5S)-carbapenam to (3S,5R)-carbapenam and finally to the carbapenem product. This process is notable for its dependency on alpha-ketoglutarate and ascorbate, marking a unique reaction in this enzyme class (Stapon, Li, & Townsend, 2003). Additionally, the same group confirmed that (3S,5R)-carbapenam-3-carboxylic acid is an intermediate in this biosynthesis pathway, playing a critical role in the stereoinversion and desaturation processes (Stapon, Li, & Townsend, 2003).
Antibacterial Activity of Furan Derivatives A study on furan derivatives, specifically 5-acetoxymethylfuran-3-carboxylic acid and 5-hydroxymethylfuran-3-carboxylic acid, revealed potent antibacterial activity against Staphylococcus aureus, indicating their potential as antibacterial agents (Ma et al., 2016).
Biosynthesis of Furan Carboxylic Acids A dual-enzyme cascade system was developed for synthesizing furan carboxylic acids like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). This method showcases a unique internal recycling of H2O2, highlighting an innovative approach in the synthesis of furan carboxylic acids, crucial biobased building blocks in pharmaceutical and polymer industries (Jia et al., 2019).
Bioconversion of Biomass-derived Furans The conversion of biomass-derived furans into furan-based carboxylic acids was achieved with recombinant Escherichia coli HMFOMUT. This organism demonstrated a high tolerance to furfural and 5-hydroxymethylfurfural, key inhibitors in microorganisms. The process successfully produced 5-hydroxymethyl-2-furancarboxylic acid and furoic acid with high yields, suggesting potential industrial applications (Wang, Gong, & He, 2020).
Safety and Hazards
The safety information for 5-Carbamoylfuran-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
5-carbamoylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKSYOPQJASJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268763 | |
Record name | 3-Furancarboxylic acid, 5-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-08-0 | |
Record name | 3-Furancarboxylic acid, 5-(aminocarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furancarboxylic acid, 5-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-carbamoylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.